N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O. It is recognized for its potential applications in pharmaceutical research and development. The compound is classified under various chemical databases, indicating its relevance in medicinal chemistry and related fields.
This compound can be found in multiple chemical databases, including PubChem and ChemSpider, where it is registered under different identifiers. The CAS number for N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is 1257856-44-2. It falls under the category of piperazine derivatives, which are known for their diverse biological activities and applications in drug development .
The synthesis of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves several steps:
The reaction mechanism generally involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the acetamide group, followed by subsequent halogen displacement from the aromatic ring. The conditions are optimized to yield high purity and yield of the final product.
The molecular structure of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride can be represented by its canonical SMILES notation: CC(C)C1=CC(=C(C=C1)N(C(=O)N2CCNCC2)C)C
. This notation indicates the presence of a piperazine ring, an acetamide functional group, and a dimethyl-substituted phenyl group.
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride can participate in various chemical reactions typical of amides and piperazines:
The stability and reactivity of this compound are influenced by its electronic structure, particularly the electron-donating effects of the dimethyl groups on the phenyl ring, which can enhance nucleophilicity.
While specific mechanisms of action for N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride have not been extensively documented in literature, compounds with similar structures often exhibit pharmacological activities through:
Further studies would be required to elucidate its precise mechanism of action within biological systems.
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride has potential applications primarily in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: